Chrysoeriol-d3
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Overview
Description
Chrysoeriol-d3 is a deuterated form of chrysoeriol, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and plants. Chrysoeriol itself is a methoxy derivative of luteolin and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysoeriol-d3 can be synthesized through the methylation of luteolin using specific methyltransferases. The process involves the transfer of a methyl group to luteolin, resulting in the formation of chrysoeriol . The deuterated form, this compound, is obtained by incorporating deuterium atoms into the structure during the synthesis process. This can be achieved using deuterated reagents and solvents under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
Chrysoeriol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .
Scientific Research Applications
Chrysoeriol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mechanism of Action
Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Chrysoeriol-d3 is similar to other flavonoids such as luteolin, diosmetin, and apigenin. it is unique due to its methoxy group at the 3’ position, which enhances its biological activity and stability . Other similar compounds include:
Luteolin: A non-methylated flavonoid with similar anti-inflammatory and antioxidant properties.
Diosmetin: Another methoxy derivative of luteolin, differing in the position of the methoxy group.
Apigenin: A flavonoid with a similar structure but lacking the methoxy group.
This compound stands out due to its enhanced stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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